molecular formula C19H20F3N3O2 B2457617 6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198240-78-5

6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2457617
CAS No.: 2198240-78-5
M. Wt: 379.383
InChI Key: ZHPRXXYIIYWOQU-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This compound features a pyridazinone core linked to a piperidine ring, a structural motif shared with other investigated PARP inhibitors . The 2-(trifluoromethyl)benzoyl group attached to the piperidine nitrogen is a key functional group that can influence the molecule's binding affinity and pharmacokinetic properties. PARP enzymes play a critical role in DNA repair, and their inhibition is a validated strategy for targeting cancers with specific DNA repair deficiencies, such as those involving BRCA1 and BRCA2 mutations . Researchers can utilize this compound to explore the mechanisms of PARP inhibition, its potential synergistic effects with other chemotherapeutic agents, and its application in cancer biology studies. Furthermore, research into related pyridazinone and pyridinone derivatives suggests potential therapeutic applications beyond oncology, including investigations for inflammatory, neurodegenerative, and metabolic diseases . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-6-7-17(26)25(23-13)12-14-8-10-24(11-9-14)18(27)15-4-2-3-5-16(15)19(20,21)22/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPRXXYIIYWOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a dihydropyridazinone core, a trifluoromethyl benzoyl group, and a piperidine moiety. The structural formula can be represented as follows:

C17H19F3N4O\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_4\text{O}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHT29 (Colon)15.2
Compound BJurkat (Leukemia)12.5
Compound CMCF7 (Breast)18.7

These findings suggest that the incorporation of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by increasing the lipophilicity and cell membrane permeability of the compound .

Anticonvulsant Activity

The anticonvulsant properties of related pyridazinone derivatives have been documented. For example, a study demonstrated that certain dihydropyridazinone analogs provided protection against seizures in animal models:

CompoundModelEffective Dose (mg/kg)
Analog XMES Test24.38
Analog YPTZ Test88.23

The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine ring significantly influenced the anticonvulsant efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in cancer cells.
  • Modulation of Neurotransmitter Systems : Potential interactions with GABAergic and glutamatergic systems may contribute to its anticonvulsant effects.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in tumor cells.

Case Studies

A notable case study involved the evaluation of a closely related compound in a clinical trial for patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to baseline measurements, supporting the anticonvulsant potential of this class of compounds .

Scientific Research Applications

The biological activity of this compound has been extensively studied, indicating several potential therapeutic applications:

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds like 6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may inhibit cell proliferation in various cancer cell lines by modulating specific signaling pathways critical for tumor growth.

Case Study : A study evaluating the cytotoxic effects of related compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines such as A431 and Jurkat, with IC50 values lower than standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit the production of pro-inflammatory cytokines.

Research Findings : In studies focused on EP4 antagonists, derivatives of this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating potential use in treating inflammatory conditions.

Molecular Docking Studies

Molecular docking studies suggest that this compound may bind to specific molecular targets such as kinases or G-protein coupled receptors, modulating their activity and affecting downstream signaling pathways.

Preparation Methods

Synthesis of the Dihydropyridazinone Core

The dihydropyridazinone scaffold serves as the foundational structure, synthesized via cyclocondensation of γ-keto esters with hydrazines. For 6-methyl-2,3-dihydropyridazin-3-one, the reaction proceeds as follows:

Preparation of Ethyl 4-Oxopentanoate Derivatives

Ethyl 2-substituted-4-oxopentanoates are synthesized through Claisen condensation or alkylation of ethyl acetoacetate. For instance, ethyl 2-(indol-3-yl)-4-oxopentanoate is prepared by reacting indole derivatives with ethyl acetoacetate under acidic conditions. Introduction of the methyl group at position 6 is achieved by selecting precursors with methyl substituents at the γ-position.

Cyclocondensation with Hydrazine

The γ-keto ester (e.g., ethyl 2-methyl-4-oxopentanoate) undergoes cyclization with hydrazine hydrate in ethanol at room temperature, forming the dihydropyridazinone ring. Reaction monitoring via TLC ensures completion, typically requiring 5–48 hours. Purification via flash chromatography (dichloromethane/methanol mixtures) yields the 6-methyl-2,3-dihydropyridazin-3-one core.

Example Reaction:
$$
\text{Ethyl 2-methyl-4-oxopentanoate} + \text{Hydrazine} \rightarrow \text{6-Methyl-2,3-dihydropyridazin-3-one} + \text{Ethanol}
$$
Reaction Conditions: Ethanol, RT, 24–48 h; yield: 61–81%.

The 2-position of the dihydropyridazinone requires introduction of a piperidin-4-ylmethyl group. This is achieved through nucleophilic substitution or Mitsunobu coupling, depending on the leaving group present.

Bromomethylation at Position 2

To enable subsequent coupling, the dihydropyridazinone is brominated at position 2. Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts a hydroxymethyl group to a bromomethyl derivative.

Example Reaction:
$$
\text{6-Methyl-2-hydroxymethyl-dihydropyridazin-3-one} + \text{PBr}_3 \rightarrow \text{6-Methyl-2-bromomethyl-dihydropyridazin-3-one}
$$
Reaction Conditions: Dichloromethane, 0°C to RT; yield: 70–85%.

Synthesis of Piperidin-4-ylmethanol Derivatives

Piperidin-4-ylmethanol is functionalized to introduce the trifluoromethylbenzoyl group.

Acylation of Piperidine

Piperidin-4-ylmethanol reacts with 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine, yielding 1-[2-(trifluoromethyl)benzoyl]piperidin-4-ylmethanol.

Example Reaction:
$$
\text{Piperidin-4-ylmethanol} + \text{2-(Trifluoromethyl)benzoyl chloride} \rightarrow \text{1-[2-(Trifluoromethyl)benzoyl]piperidin-4-ylmethanol}
$$
Reaction Conditions: THF, 0°C to RT; yield: 90–95%.

Conversion to Mesylate

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine, forming a superior leaving group for nucleophilic substitution.

Example Reaction:
$$
\text{1-[2-(Trifluoromethyl)benzoyl]piperidin-4-ylmethanol} + \text{MsCl} \rightarrow \text{Mesylate derivative}
$$
Reaction Conditions: Dichloromethane, 0°C; yield: 95%.

Coupling via Nucleophilic Substitution

The bromomethyl-dihydropyridazinone reacts with the mesylated piperidine derivative in the presence of a base (e.g., K₂CO₃), facilitating displacement of the mesylate group.

Example Reaction:
$$
\text{6-Methyl-2-bromomethyl-dihydropyridazin-3-one} + \text{Mesylate-piperidine} \rightarrow \text{Target Compound}
$$
Reaction Conditions: DMF, 80°C, 12 h; yield: 65–75%.

Optimization and Spectroscopic Characterization

Reaction Monitoring and Purification

Critical intermediates are characterized via $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and HRMS. For example, the dihydropyridazinone core exhibits characteristic signals at δ 2.06 ppm (s, 3H, CH₃) and δ 3.96 ppm (t, 1H, CH). The final compound’s $$ ^1\text{H} $$ NMR confirms piperidine integration at δ 4.93 ppm (d, 2H, CH₂).

Yield Enhancement Strategies

  • Hydrazine Stoichiometry: Incremental addition of hydrazine (1.5–2 eq) ensures complete cyclization.
  • Temperature Control: Maintaining −5°C during trifluoromethylation prevents side reactions.

Alternative Synthetic Pathways

Ugi-Four Component Reaction

Aryl glyoxal monohydrazones react with isocyanides and aldehydes to form 3(2H)-pyridazinones, though this method is less applicable to bulky substituents.

Reductive Amination

Dihydropyridazinones with ketone groups at position 2 undergo reductive amination with piperidin-4-ylmethanol, though yields are moderate (50–60%).

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

Using (trifluoromethyl)trimethylsilane and CsF reduces costs compared to palladium-catalyzed methods.

Green Chemistry Approaches

Ethanol as a solvent and aqueous workup minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 6-methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : The compound requires sequential functionalization of the piperidine and pyridazinone moieties. For example, benzoylation of the piperidine ring with 2-(trifluoromethyl)benzoyl chloride must precede coupling to the pyridazinone core .
  • Condition optimization : Use polar aprotic solvents (e.g., DMF) under reflux (80–100°C) to enhance nucleophilic substitution at the piperidine N-atom. Catalytic bases like triethylamine improve yields by neutralizing HCl byproducts .
  • Purity control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the trifluoromethyl group’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.5–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragments (e.g., loss of the benzoyl group, m/z ~120–150) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, PI3K) at 10 µM to identify IC50_{50} values. Use fluorogenic substrates for real-time activity monitoring .
  • Cellular assays : Test cytotoxicity in HEK-293 or cancer cell lines (MTT assay) at 1–100 µM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability while retaining target affinity?

  • Methodology :

  • Analog synthesis : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro, cyano) to assess metabolic resistance. Monitor stability in liver microsomes (e.g., human CYP3A4) .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Compare logP values (CLOGP software) to optimize lipophilicity .

Q. What strategies resolve contradictions in biological data, such as high in vitro potency but low in vivo efficacy?

  • Methodology :

  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve aqueous solubility (>1 mg/mL target) .
  • Protein binding assays : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug concentration) .
  • Metabolite identification : Conduct in vivo metabolite profiling (e.g., UPLC-QTOF) to detect rapid hydroxylation or glucuronidation .

Q. How can synthetic impurities or diastereomers be identified and quantified during scale-up?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Confirm configurations via X-ray crystallography (as in ).
  • ICH guidelines : Follow Q3A/B thresholds for impurities (e.g., ≤0.15% for unknown species). Validate methods per USP <621> .

Q. What computational tools are effective for predicting binding modes to biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

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